molecular formula C5H2Br2O2S B2629216 3,4-Dibromothiophene-2-carboxylic acid CAS No. 7311-66-2

3,4-Dibromothiophene-2-carboxylic acid

Cat. No.: B2629216
CAS No.: 7311-66-2
M. Wt: 285.94
InChI Key: VMFBMYZXQCTXAV-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene-2-carboxylic acid: is an organobromine compound with the molecular formula C6H2Br2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives. One common method is the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or borane in THF.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dibromothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of thiophene-based polymers and conjugated systems, which are important in the development of organic electronic materials .

Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as bioactive compounds. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3,4-Dibromothiophene-2-carboxylic acid and its derivatives depends on the specific application and target. In organic synthesis, the bromine atoms act as reactive sites for further functionalization, enabling the construction of complex molecular architectures. In biological systems, the compound’s activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which influences its reactivity and the types of derivatives that can be synthesized. This unique arrangement makes it a valuable intermediate in the synthesis of specialized thiophene-based compounds .

Properties

IUPAC Name

3,4-dibromothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBMYZXQCTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-66-2
Record name 3,4-dibromothiophene-2-carboxylic acid
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